(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Description

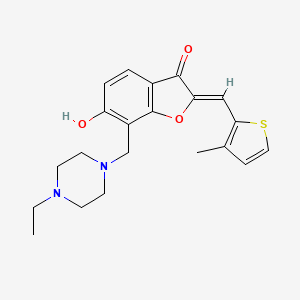

The compound (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 6-hydroxy group at position 6, a (4-ethylpiperazin-1-yl)methyl substituent at position 7, and a (3-methylthiophen-2-yl)methylene group at position 2. This structure combines a heterocyclic benzofuran core with a piperazine side chain and a substituted thiophene moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-3-22-7-9-23(10-8-22)13-16-17(24)5-4-15-20(25)18(26-21(15)16)12-19-14(2)6-11-27-19/h4-6,11-12,24H,3,7-10,13H2,1-2H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZABXZCVWFHJP-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CS4)C)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CS4)C)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one belongs to the benzofuran class, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound includes a benzofuran core, which is a key feature in many bioactive molecules. The presence of functional groups such as the piperazine moiety and hydroxyl groups enhances its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that certain benzofuran derivatives can induce apoptosis in K562 human leukemia cells, with some compounds achieving an apoptosis rate of approximately 24% . Additionally, structural modifications in benzofurans have been linked to increased binding interactions with cancer targets, enhancing their anticancer efficacy .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 21b | K562 | 15.0 | Induces apoptosis via ROS generation |

| Compound 29c | A549 | 16.4 | Inhibits AKT signaling pathway |

| (Z)-Compound | Various Cancer Lines | TBD | Potential mitochondrial pathway activation |

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain compounds exhibit activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to standard treatments . The incorporation of piperazine and other substituents has been shown to enhance this activity.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 4d | Mycobacterium tuberculosis | 1.56 | |

| Compound 7 | Gram-positive bacteria | 16 - 64 |

Anti-inflammatory and Antioxidant Effects

The compound's structural features suggest potential anti-inflammatory properties. Benzofuran derivatives have been reported to significantly reduce pro-inflammatory cytokines such as TNF and IL-1 in various models . Moreover, their antioxidant activities are attributed to the ability to scavenge free radicals, thus protecting cells from oxidative stress.

The biological activities of benzofuran derivatives are often linked to their ability to interact with specific molecular targets:

- Apoptosis Induction : Compounds induce apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels and activating caspases .

- Inhibition of Signaling Pathways : Certain derivatives inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the AKT pathway .

- Cytokine Modulation : Anti-inflammatory effects are mediated through the modulation of cytokine release and inhibition of NF-kB signaling .

Case Studies

Several studies have documented the biological activity of related benzofuran compounds:

- Case Study 1 : A series of novel benzofuran derivatives showed promising results in reducing tumor growth in murine models while maintaining safety profiles comparable to existing therapies.

- Case Study 2 : In vitro studies on K562 cells revealed that specific modifications in the benzofuran structure led to enhanced cytotoxicity and apoptosis induction, emphasizing the importance of structural optimization for therapeutic efficacy.

Scientific Research Applications

The compound (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, biological activities, and case studies demonstrating its significance.

Synthetic Routes

Recent research has focused on efficient synthetic methods for producing benzofuran derivatives. For instance, a notable method involves a three-component synthesis that utilizes salicylaldehydes and cyclopropanols under Rh(III) catalysis to create tetrasubstituted carbon stereocenters . This method can potentially be adapted for synthesizing the target compound by modifying the starting materials to include the necessary functional groups.

Reaction Mechanisms

The synthesis often involves C−H activation and cascade annulation processes. The use of clay catalysts in solventless conditions has also been explored, yielding high efficiency under microwave irradiation . These methods highlight the versatility and adaptability of synthetic strategies for complex organic molecules.

Antioxidant Activity

Benzofuran derivatives have been investigated for their antioxidant properties. Studies indicate that compounds with hydroxyl substitutions exhibit significant inhibition of oxidative stress markers. The target compound's structure suggests it may possess similar properties, potentially acting as a free radical scavenger .

Enzyme Inhibition

Research has identified various benzofuran derivatives as inhibitors of key enzymes such as tyrosinase , which is involved in melanin production. Compounds similar to the target have shown promise in reducing hyperpigmentation by inhibiting this enzyme . Additionally, studies on aurones (related compounds) have demonstrated their ability to inhibit alkaline phosphatase, suggesting a pathway for exploring the target compound's inhibitory effects on similar enzymes .

Neuroprotective Effects

Given the structural characteristics of the compound, it may interact with pathways involved in neurodegenerative diseases. Research into related compounds indicates potential neuroprotective effects by modulating oxidative stress and inflammatory responses . This area warrants further investigation to elucidate specific mechanisms.

Case Study 1: Tyrosinase Inhibition

A study examining aurones as tyrosinase inhibitors found that derivatives with multiple hydroxyl groups significantly inhibited enzyme activity. The target compound's structural features could enhance its efficacy as an inhibitor, making it a candidate for further exploration in dermatological applications .

Case Study 2: Antioxidant Properties

In a comparative analysis of various benzofuran derivatives, those with similar structural motifs to the target compound exhibited varying degrees of antioxidant activity. The findings suggest that modifications in substituents can lead to enhanced protective effects against oxidative damage, indicating potential therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The benzofuran-3(2H)-one core is shared among several analogs, but variations in substituents at positions 2 and 7 lead to distinct pharmacological and chemical profiles. Below is a comparative analysis with two closely related compounds:

Table 1: Structural Comparison of Key Analogs

Key Differences and Implications

: The 2-hydroxyethyl substituent on the piperazine ring increases polarity, likely improving aqueous solubility and pharmacokinetic absorption. : Replacement of piperazine with 4-methylpiperidine reduces nitrogen count, altering basicity and hydrogen-bonding capacity, which may affect receptor binding.

Position 2 Substituents: Target Compound: The 3-methylthiophen-2-yl group provides moderate lipophilicity and steric bulk, favoring membrane permeability and target engagement via π-π stacking. : The unsubstituted thiophen-2-yl group offers lower steric hindrance, possibly enabling faster diffusion but weaker receptor interactions compared to methylthiophene.

Physicochemical and Pharmacological Insights

- Solubility : The hydroxyethyl group in ’s compound likely confers superior solubility (logP ~2.5 estimated) compared to the target compound’s ethylpiperazine (logP ~3.0 estimated) .

- Synthetic Considerations : Piperazine derivatives (target and ) may require protection/deprotection strategies during synthesis, as seen in ’s use of triphosgene and DIEA for similar intermediates .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a base-catalyzed condensation of a benzofuran-3(2H)-one precursor with 3-methylthiophene-2-carbaldehyde, followed by introduction of the 4-ethylpiperazinylmethyl group via alkylation. Key steps include:

- Condensation : Use of NaOH or KCO in ethanol/methanol under reflux to form the (Z)-configured benzylidene intermediate .

- Alkylation : Reaction with 4-ethylpiperazine and a methylating agent (e.g., CHI) in DMF or THF at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product . Optimizing yield requires strict control of stoichiometry, reaction time, and temperature, as excess base or prolonged heating may lead to by-products like oxidation of the hydroxyl group .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm the (Z)-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for olefinic protons) and the presence of the 4-ethylpiperazine group (δ 2.4–2.6 ppm for N–CH–) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 453.2124) .

- HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives with varying substituents on the benzofuran core?

Discrepancies often arise from conformational flexibility of the piperazine ring or steric effects from substituents. Methodological approaches include:

- Variable Temperature (VT) NMR : To observe dynamic effects (e.g., coalescence of piperazine proton signals at elevated temperatures) .

- 2D NMR (COSY, NOESY) : Assigns overlapping signals and confirms spatial proximity of substituents (e.g., NOE between thiophene and benzofuran protons) .

- X-ray Crystallography : Resolves ambiguous stereochemistry by determining crystal structure .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

- Binding Assays : Radioligand displacement studies (e.g., using H-labeled analogs) to identify target receptors, particularly serotonin or dopamine receptors due to the piperazine moiety .

- Cellular Response Profiling : Measure downstream effects (e.g., cAMP modulation, calcium flux) in HEK293 cells transfected with candidate GPCRs .

- Molecular Dynamics Simulations : Model interactions between the compound and receptor binding pockets, focusing on the thiophene and piperazine groups .

Q. How do modifications to the piperazine or thiophene moieties influence the compound's physicochemical properties and bioactivity?

- Piperazine Modifications :

- Ethyl vs. Bulkier Groups : Replacement with cyclopropyl or aryl groups increases logP (lipophilicity) but may reduce solubility. Bioactivity shifts depend on receptor steric tolerance .

- N-Methylation : Enhances metabolic stability by reducing oxidative dealkylation .

- Thiophene Modifications :

- 3-Methyl vs. Halogen Substituents : Electron-withdrawing groups (e.g., Cl) improve oxidative stability but may reduce binding affinity due to steric hindrance .

- Methodology : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with logD and IC values .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's solubility in aqueous vs. organic solvents?

- Contextual Factors : Solubility varies with pH due to the hydroxyl and piperazine groups (pKa ~9.5 for piperazine). Use buffered solutions (pH 7.4 for physiological conditions) for accurate measurements .

- Experimental Validation : Compare solubility in PBS (pH 7.4) vs. DMSO using nephelometry .

Experimental Design

Q. What in vitro assays are most suitable for evaluating the compound's potential as a kinase inhibitor?

- Kinase Profiling Panels : Screen against 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .

- Cellular IC Determination : Use MTT assays in cancer cell lines (e.g., HCT-116) with staurosporine as a control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.